REACTION_CXSMILES
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[CH2:1]1[NH:6][C:4](=[O:5])[NH:3][CH2:2]1.[F:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1>>[F:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([N:3]2[CH2:2][CH2:1][NH:6][C:4]2=[O:5])(=[O:16])=[O:15])=[CH:10][CH:9]=1
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Name
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Quantity
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17.2 g
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Type
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reactant
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Smiles
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C1CNC(=O)N1
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Name
|
|
Quantity
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19.5 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)S(=O)(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at 110° for 3 1/2 hrs
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Duration
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0.5 h
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Type
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CUSTOM
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Details
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The residue is recrystallized from a mixture of methanol and water
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Name
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|
Type
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product
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Smiles
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FC1=CC=C(C=C1)S(=O)(=O)N1C(NCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |